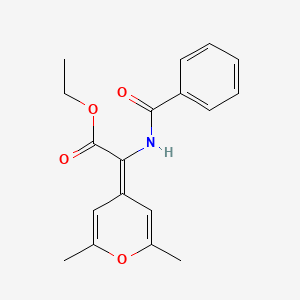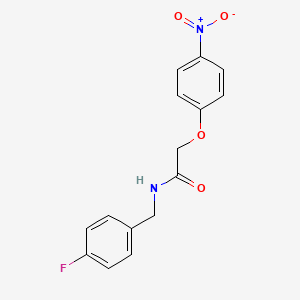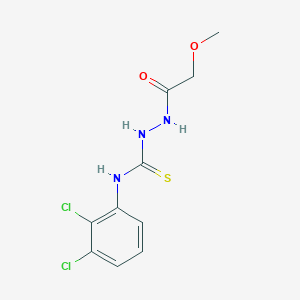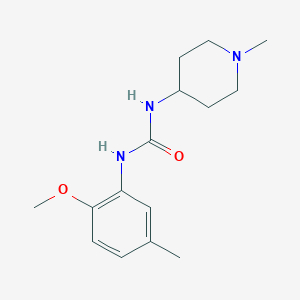
ethyl (benzoylamino)(2,6-dimethyl-4H-pyran-4-ylidene)acetate
Overview
Description
Ethyl (benzoylamino)(2,6-dimethyl-4H-pyran-4-ylidene)acetate, commonly known as ethyl pyruvate, is an ester derivative of pyruvic acid. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl pyruvate has been studied extensively for its potential therapeutic effects in various diseases, including sepsis, traumatic brain injury, and acute lung injury.
Mechanism of Action
The exact mechanism of action of ethyl pyruvate is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. Ethyl pyruvate has been shown to reduce the production of reactive oxygen species and inflammatory cytokines in various disease models.
Biochemical and Physiological Effects:
Ethyl pyruvate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various disease models. Ethyl pyruvate has also been shown to improve mitochondrial function and reduce apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl pyruvate in lab experiments include its ability to reduce oxidative stress and inflammation, as well as its potential therapeutic effects in various disease models. However, the limitations of using ethyl pyruvate include its low solubility in water and its potential to interfere with certain assays.
Future Directions
There are several future directions for research on ethyl pyruvate. One potential direction is to investigate its potential therapeutic effects in other disease models, such as cancer and diabetes. Another potential direction is to optimize its synthesis and improve its solubility in water. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
Ethyl pyruvate has been studied for its potential therapeutic effects in various diseases, including sepsis, traumatic brain injury, and acute lung injury. In sepsis, ethyl pyruvate has been shown to reduce inflammation and improve survival rates in animal models. In traumatic brain injury, ethyl pyruvate has been shown to reduce brain swelling and improve neurological outcomes. In acute lung injury, ethyl pyruvate has been shown to reduce inflammation and improve oxygenation.
properties
IUPAC Name |
ethyl 2-benzamido-2-(2,6-dimethylpyran-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-22-18(21)16(15-10-12(2)23-13(3)11-15)19-17(20)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLHMIHUYUAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=C(OC(=C1)C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4765678.png)



![N-(4-{[(4-ethylphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4765695.png)
![N-allyl-2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4765697.png)
![4-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4765708.png)
![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4765721.png)
![N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4765745.png)


